chemical structure and physical properties of 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid
chemical structure and physical properties of 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical structure and physical properties of 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of comprehensive, experimentally-derived data for this specific molecule in publicly accessible literature, this guide focuses on the foundational aspects of its structure, predicted properties based on analogous compounds, and general methodologies for its synthesis and characterization. The significance of the 1,2,4-triazole moiety and the propanoic acid side chain are discussed in the context of their prevalence in pharmacologically active agents. This document is intended to serve as a foundational resource for researchers and to guide future experimental work on this compound.
Introduction: The Significance of 1,2,4-Triazole Scaffolds
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts a unique combination of chemical and physical properties.[1][2] These properties include metabolic stability, the capacity for hydrogen bonding, and a polar nature, which can enhance aqueous solubility.[1] As a result, the 1,2,4-triazole nucleus is a key pharmacophore in a wide range of therapeutic agents, demonstrating antibacterial, antifungal, antiviral, and anticancer activities.[2] The incorporation of a propanoic acid moiety introduces a chiral center and a carboxylic acid functional group, further expanding the potential for specific biological interactions and serving as a handle for further chemical modifications. The subject of this guide, 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid, combines these features with a chlorine substituent, which can influence the compound's lipophilicity and electronic properties, potentially modulating its biological activity.
Chemical Structure and Nomenclature
The chemical structure of 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid is characterized by a propanoic acid backbone attached to a 5-chloro-substituted 1H-1,2,4-triazole ring via a nitrogen atom.
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IUPAC Name: 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid
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CAS Number: 89574-89-0
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Molecular Formula: C₅H₆ClN₃O₂
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Molecular Weight: 175.57 g/mol
The structure contains a stereocenter at the second carbon of the propanoic acid chain, meaning it can exist as two enantiomers, (R)- and (S)-2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid. The specific stereochemistry can significantly impact its biological activity and interactions with chiral biological targets.
Figure 1. Chemical structure of 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid.
Physicochemical Properties: An Overview
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |
| Physical State | Solid at room temperature. | Similar heterocyclic carboxylic acids are typically crystalline solids. |
| Melting Point | Expected to be a defined melting point. | Crystalline solids have sharp melting points. For comparison, the related compound 3-(5-(pyridin-2-yl)-4-p-tolyl-4H-1,2,4-triazol-3-yl)propanoic acid has a melting point of 157–160 °C. |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous bases. Limited solubility in nonpolar solvents. | The presence of the carboxylic acid and triazole ring should confer polarity. The parent 1H-1,2,4-triazole is very soluble in water. The carboxylic acid will deprotonate in basic solutions, increasing aqueous solubility. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5. The triazole ring is weakly basic. | The pKa of propanoic acid is approximately 4.87. Electron-withdrawing groups, like the triazole ring, can lower the pKa. |
| LogP | The octanol-water partition coefficient is predicted to be low, indicating a degree of hydrophilicity. | The polar functional groups (carboxylic acid and triazole) will contribute to a lower LogP value. |
Synthesis and Characterization: A Methodological Approach
While a specific, validated synthesis protocol for 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid is not detailed in the available literature, a general synthetic strategy can be proposed based on established methods for the synthesis of N-substituted 1,2,4-triazoles.
Proposed Synthetic Pathway
A plausible synthetic route involves the N-alkylation of 5-chloro-1H-1,2,4-triazole with a suitable 2-halopropanoic acid derivative.
Figure 2. Proposed synthetic pathway for 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid.
Step-by-Step Protocol:
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N-Alkylation: 5-chloro-1H-1,2,4-triazole is reacted with an ester of 2-bromopropanoic acid (e.g., ethyl 2-bromopropanoate) in the presence of a non-nucleophilic base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically heated to facilitate the nucleophilic substitution.
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Hydrolysis: The resulting ester intermediate is then hydrolyzed to the carboxylic acid. This can be achieved under basic conditions, for example, using lithium hydroxide in a mixture of water and a co-solvent like tetrahydrofuran (THF), followed by acidification to protonate the carboxylate.
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Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.
Characterization Techniques
The structural confirmation and purity assessment of the synthesized 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid would rely on a combination of spectroscopic and analytical methods.
Table 2: Spectroscopic and Analytical Characterization
| Technique | Expected Observations |
| ¹H NMR | - A doublet and a quartet in the aliphatic region corresponding to the methyl and methine protons of the propanoic acid moiety, respectively. - A signal for the triazole proton. - A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O. |
| ¹³C NMR | - Signals for the carbonyl carbon, the chiral carbon, and the methyl carbon of the propanoic acid chain. - Signals for the two carbons of the triazole ring. |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight. The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should be observable. |
| Infrared (IR) Spectroscopy | - A broad absorption band for the O-H stretch of the carboxylic acid. - A strong absorption for the C=O stretch of the carboxylic acid. - C-H stretching and bending vibrations. - C=N and C-N stretching vibrations from the triazole ring. |
| Elemental Analysis | The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should be in close agreement with the calculated values for the molecular formula C₅H₆ClN₃O₂. |
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid is not available. However, based on its chemical structure, the following general safety precautions should be observed:
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[1]
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Fire Safety: The compound is likely combustible. Keep away from open flames and high temperatures. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion and Future Directions
2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid represents a molecule of significant interest for further investigation in the field of medicinal chemistry. While this guide provides a foundational understanding of its chemical structure and predicted properties, there is a clear need for comprehensive experimental studies to fully characterize this compound. Future research should focus on:
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The development and optimization of a reliable synthetic protocol.
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The complete experimental determination of its physicochemical properties.
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Full spectroscopic characterization to confirm its structure.
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Evaluation of its biological activity in various assays to explore its therapeutic potential.
The data generated from such studies will be invaluable for the rational design and development of novel 1,2,4-triazole-based therapeutic agents.
References
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, 2022, 1-11.
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Covetrus. (2017, March 28). SAFETY DATA SHEET. Retrieved from [Link]
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HWR-Chemie GmbH. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
- Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47.
- Al-Ghorbani, M., Al-Ghamdi, A. M., & El-Sherief, H. A. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8887.
- Gumber, K., & Kaur, H. (2017). Synthesis and in Silico Analysis of Novel 1,2,4-Triazolylamides as Potential Antifungals. Oriental Journal of Chemistry, 33(2), 864-872.
- Al-Warhi, T., Al-Omair, M. A., & Al-Wahaibi, L. H. (2025). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. Molecules, 30(18), 4635.
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- Al-Abdullah, E. S., Al-Harbi, S. A., & Al-Ghamdi, A. M. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 18957-18968.
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NextSDS. (n.d.). 2-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride. Retrieved from [Link]
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NextSDS. (n.d.). 2-(5-Chloro-1H-1,2,4-triazol-3-yl)benzoic acid. Retrieved from [Link]
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NIST. (n.d.). Propanoic acid, 2-chloro-. Retrieved from [Link]
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PubChem. (n.d.). 2,2-Dichloro-3-[3-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoic acid. Retrieved from [Link]
